Quinoline-6-sulfonyl chloride

Description

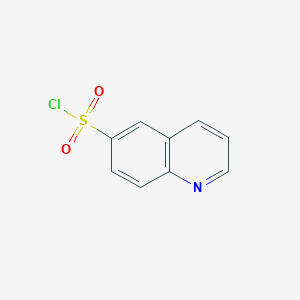

Structure

3D Structure

Properties

IUPAC Name |

quinoline-6-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO2S/c10-14(12,13)8-3-4-9-7(6-8)2-1-5-11-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUDKCUOUBLCZQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)S(=O)(=O)Cl)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10495786 | |

| Record name | Quinoline-6-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10495786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65433-99-0 | |

| Record name | Quinoline-6-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10495786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | quinoline-6-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Quinoline-6-Sulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline-6-sulfonyl chloride is a pivotal intermediate in medicinal chemistry, serving as a versatile scaffold for the synthesis of a diverse array of pharmacologically active compounds. The quinoline nucleus is a recognized pharmacophore, and its derivatization at the 6-position with a sulfonyl chloride moiety provides a reactive handle for the introduction of various functional groups, most notably leading to the formation of sulfonamides.[1][2] This guide offers an in-depth exploration of the primary synthetic routes to this compound, focusing on the underlying chemical principles, detailed experimental protocols, and critical process considerations. We will delve into the direct chlorosulfonation of quinoline and the two-step process involving the synthesis and subsequent chlorination of quinoline-6-sulfonic acid, providing a robust framework for researchers in drug discovery and development.

Introduction: The Significance of this compound in Medicinal Chemistry

The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous approved therapeutic agents with a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[3][4] The introduction of a sulfonyl chloride group at the 6-position of the quinoline ring system creates a highly valuable intermediate, this compound. This functional group is a potent electrophile, readily reacting with nucleophiles such as amines to form stable sulfonamide linkages.[2]

The resulting quinoline-6-sulfonamides have garnered significant attention in pharmaceutical research due to their diverse pharmacological profiles. These hybrid molecules combine the beneficial properties of both the quinoline and sulfonamide moieties, leading to compounds with enhanced efficacy and novel mechanisms of action.[1][5] Consequently, the efficient and reliable synthesis of this compound is a critical first step in the exploration of this important class of compounds.

Synthetic Strategies for this compound

The synthesis of this compound can be broadly approached through two primary strategies:

-

Direct Chlorosulfonation of Quinoline: This method involves the direct introduction of the chlorosulfonyl group onto the quinoline ring in a single step using a chlorosulfonating agent.

-

Two-Step Synthesis via Quinoline-6-Sulfonic Acid: This approach first involves the sulfonation of quinoline to produce quinoline-6-sulfonic acid, which is then converted to the desired sulfonyl chloride in a subsequent step.

The choice between these methods often depends on factors such as desired regioselectivity, scale of the reaction, and the availability of starting materials and reagents.

Method 1: Direct Chlorosulfonation of Quinoline

Direct chlorosulfonation is an electrophilic aromatic substitution reaction where chlorosulfonic acid (ClSO₃H) acts as the electrophile.[6] This method offers a more direct route to the target molecule.

Mechanism: The reaction proceeds through the attack of the electron-rich quinoline ring on the electrophilic sulfur atom of chlorosulfonic acid. The regioselectivity of the substitution is influenced by the electronic properties of the quinoline ring and the reaction conditions. Under vigorous conditions, electrophilic substitution on quinoline typically occurs at the C-5 and C-8 positions.[7][8] However, careful control of reaction parameters can favor substitution at the C-6 position.

Causality Behind Experimental Choices:

-

Excess Chlorosulfonic Acid: Using a significant excess of chlorosulfonic acid serves as both the reactant and the solvent, driving the reaction to completion.

-

Temperature Control: The reaction temperature is a critical parameter that influences the rate and regioselectivity of the reaction. Careful heating is required to initiate and sustain the reaction without promoting unwanted side reactions or decomposition.

-

Quenching: The reaction mixture is cautiously quenched with ice water to decompose excess chlorosulfonic acid and precipitate the product.

Experimental Protocol: Direct Chlorosulfonation of Quinoline

| Step | Procedure | Observations/Notes |

| 1 | In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet connected to a scrubber. | All glassware must be thoroughly dried to prevent premature decomposition of chlorosulfonic acid. |

| 2 | To the flask, add chlorosulfonic acid (5-8 molar equivalents relative to quinoline).[9] | The reaction should be performed under an inert atmosphere (e.g., nitrogen).[9] |

| 3 | Cool the chlorosulfonic acid in an ice bath and slowly add quinoline (1 equivalent) dropwise via the dropping funnel with vigorous stirring. | The addition should be slow to control the exothermic reaction. |

| 4 | After the addition is complete, slowly heat the reaction mixture to 100-160°C and maintain this temperature until the reaction is complete (monitored by TLC or HPLC).[9] | The reaction progress should be monitored to avoid prolonged heating which can lead to side products. |

| 5 | Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring. | This step should be done slowly and cautiously as the quenching of chlorosulfonic acid is highly exothermic. |

| 6 | The precipitated solid is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and then dried under vacuum. | The crude product can be further purified by recrystallization from a suitable solvent (e.g., toluene).[10] |

Diagram of Direct Chlorosulfonation Workflow:

Caption: Workflow for the direct chlorosulfonation of quinoline.

Method 2: Two-Step Synthesis via Quinoline-6-Sulfonic Acid

This method provides an alternative route that can sometimes offer better control over regioselectivity and may be more suitable for certain substituted quinolines.

Step 1: Sulfonation of Quinoline to Quinoline-6-Sulfonic Acid

The first step is the sulfonation of quinoline using fuming sulfuric acid (oleum). This electrophilic aromatic substitution reaction introduces a sulfonic acid group onto the quinoline ring.

Causality Behind Experimental Choices:

-

Fuming Sulfuric Acid: Oleum is a stronger sulfonating agent than concentrated sulfuric acid and is necessary to achieve sulfonation of the relatively deactivated quinoline ring.

-

High Temperature: The reaction requires high temperatures (around 220°C) to overcome the activation energy for the sulfonation of the heterocyclic system.[7]

-

Work-up: The reaction mixture is poured into water to precipitate the sulfonic acid product, which is often sparingly soluble in acidic aqueous solutions.

Experimental Protocol: Synthesis of Quinoline-6-Sulfonic Acid

| Step | Procedure | Observations/Notes |

| 1 | In a fume hood, place quinoline (1 equivalent) in a round-bottom flask equipped with a mechanical stirrer and a reflux condenser. | |

| 2 | Carefully add fuming sulfuric acid (excess) to the quinoline with stirring. | The addition should be done cautiously as the reaction is exothermic. |

| 3 | Heat the reaction mixture to 220°C and maintain this temperature for several hours.[7] | The reaction progress can be monitored by quenching a small aliquot and analyzing by NMR or HPLC. |

| 4 | After cooling, carefully pour the reaction mixture into a beaker of cold water. | The sulfonic acid will precipitate as a solid. |

| 5 | Collect the solid by vacuum filtration, wash with cold water, and dry. | The product is often used in the next step without further purification. |

Step 2: Conversion of Quinoline-6-Sulfonic Acid to this compound

The second step involves the conversion of the sulfonic acid to the more reactive sulfonyl chloride. This is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[11]

Causality Behind Experimental Choices:

-

Chlorinating Agent: Thionyl chloride is a common and effective reagent for this transformation. The use of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction through the formation of the Vilsmeier reagent.[11][12]

-

Reaction Temperature: The reaction is typically performed at a moderate temperature (e.g., 70°C) to ensure a reasonable reaction rate without causing decomposition of the product.[6]

-

Inert Solvent: The reaction is often carried out in an inert solvent like toluene or without a solvent if thionyl chloride is used in excess.

Experimental Protocol: Synthesis of this compound from Quinoline-6-Sulfonic Acid

| Step | Procedure | Observations/Notes |

| 1 | In a fume hood, suspend Quinoline-6-sulfonic acid (1 equivalent) in an excess of thionyl chloride.[6] | A catalytic amount of DMF can be added. |

| 2 | Heat the mixture to reflux (around 70°C) with stirring for several hours until the solid dissolves and gas evolution ceases.[6] | The reaction should be performed under a reflux condenser with a gas outlet to a scrubber to neutralize the HCl and SO₂ byproducts. |

| 3 | Cool the reaction mixture and remove the excess thionyl chloride by distillation under reduced pressure. | This should be done carefully in a well-ventilated fume hood. |

| 4 | The resulting crude this compound can be purified by recrystallization from a suitable solvent (e.g., toluene).[10] | The product should be stored under anhydrous conditions as it is sensitive to moisture. |

Diagram of the Two-Step Synthetic Pathway:

Caption: Two-step synthesis of this compound.

Data Summary and Comparison of Methods

| Parameter | Method 1: Direct Chlorosulfonation | Method 2: Two-Step Synthesis |

| Starting Material | Quinoline | Quinoline |

| Key Reagents | Chlorosulfonic acid | Fuming sulfuric acid, Thionyl chloride |

| Number of Steps | 1 | 2 |

| Typical Reaction Temperature | 100-160°C[9] | Step 1: 220°C[7], Step 2: 70°C[6] |

| Advantages | More direct, fewer steps. | Potentially better regiocontrol, milder conditions for the chlorination step. |

| Disadvantages | Harsh conditions, potential for side reactions. | Longer overall process, use of highly corrosive reagents. |

Conclusion and Future Perspectives

The synthesis of this compound is a fundamental process for the development of novel quinoline-based therapeutic agents. Both the direct chlorosulfonation and the two-step approach via the sulfonic acid intermediate are viable methods, each with its own set of advantages and challenges. The choice of synthetic route will depend on the specific requirements of the research, including scale, purity, and the availability of reagents and equipment.

Future research in this area may focus on the development of milder and more regioselective methods for the synthesis of this compound. The use of modern catalytic systems and flow chemistry could offer significant improvements in terms of safety, efficiency, and environmental impact. As the demand for novel quinoline-based drugs continues to grow, the optimization of the synthesis of this key intermediate will remain an important area of investigation for medicinal and process chemists.

References

- David, O. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. The Royal Society of Chemistry.

- Benchchem. (n.d.). 6-Chloroquinoline-8-sulfonyl chloride | CAS 56912-66-4.

- Patel, R. P., et al. (2025). Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. RSC Advances.

- Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.

- Google Patents. (n.d.). US7842834B2 - Process for the synthesis of sulfonyl halides and sulfonamides from sulfonic acid salts.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 8-Quinolinesulfonyl Chloride: A Key Intermediate for Pharmaceutical Research.

- Ghosh, S., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances.

- Google Patents. (n.d.). JP2005139149A - Method for producing quinoline-8-sulfonyl chloride.

- ACS Publications. (2025). Straightforward Synthesis of Quinoline Sulfonamides via Aminosulfonylation Using a Bench-Stable SO2 Surrogate.

- ResearchGate. (2025). (PDF) Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance.

- Chandra, D., et al. (2025). Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. Synlett.

- Unknown. (n.d.). Preparation and Properties of Quinoline.

- ChemicalBook. (n.d.). 3-Methyl-8-quinolinesulphonyl chloride synthesis.

- Scribd. (n.d.). Preparation and Properties of Quinoline | PDF | Chemical Reactions | Sulfuric Acid.

Sources

- 1. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. uop.edu.pk [uop.edu.pk]

- 8. scribd.com [scribd.com]

- 9. JP2005139149A - Method for producing quinoline-8-sulfonyl chloride - Google Patents [patents.google.com]

- 10. 3-Methyl-8-quinolinesulphonyl chloride synthesis - chemicalbook [chemicalbook.com]

- 11. books.rsc.org [books.rsc.org]

- 12. US7842834B2 - Process for the synthesis of sulfonyl halides and sulfonamides from sulfonic acid salts - Google Patents [patents.google.com]

Quinoline-6-sulfonyl chloride chemical properties

An In-depth Technical Guide to Quinoline-6-sulfonyl Chloride: Properties, Reactivity, and Applications

Introduction

This compound is a pivotal chemical intermediate, valued for its unique molecular architecture that combines a quinoline scaffold with a highly reactive sulfonyl chloride functional group. This structure makes it an indispensable tool for synthetic chemists, particularly in the fields of medicinal chemistry and materials science. The quinoline moiety is a "privileged structure" in drug discovery, appearing in numerous therapeutic agents due to its ability to interact with a wide range of biological targets. The sulfonyl chloride group serves as a versatile handle for introducing the quinoline core into more complex molecules, most commonly through the formation of stable sulfonamide linkages.

This guide offers a comprehensive overview of the core chemical properties, reactivity, and applications of this compound. It is designed for researchers, scientists, and drug development professionals, providing not only foundational data but also practical insights into its handling and synthetic utility.

Physicochemical and Structural Properties

This compound is a solid at room temperature, and its core properties are summarized below. These data are crucial for designing experiments, including selecting appropriate solvents and reaction conditions.

| Property | Value | Source(s) |

| CAS Number | 65433-99-0 | [1] |

| Molecular Formula | C₉H₆ClNO₂S | [1] |

| Molecular Weight | 227.67 g/mol | [2] |

| Melting Point | 83-85°C | [3] |

| Boiling Point | 385.8 ± 17.0 °C (Predicted) | [3] |

| Density | 1.483 ± 0.06 g/cm³ (Predicted) | [3] |

| Appearance | White to off-white crystalline powder or needles | [4] |

| Solubility | Soluble in Ethanol, Ether | [3] |

Structural Identifiers for Computational Analysis:

-

SMILES: C1=CC2=CC(=CC=C2N=C1)S(=O)(=O)Cl[1]

-

InChI: InChI=1S/C9H6ClNO2S/c10-14(12,13)8-5-1-3-7-4-2-6-11-9(7)8/h1-6H[2]

Spectroscopic Data Analysis

Spectroscopic analysis is fundamental to confirming the identity and purity of this compound. Below is an expert interpretation of its expected spectral characteristics.

-

Infrared (IR) Spectroscopy : The IR spectrum is dominated by strong absorption bands characteristic of the sulfonyl chloride group. Expect to see strong, sharp peaks corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds, typically in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹, respectively[5]. Additional bands will arise from the quinoline ring, including C=C and C=N stretching vibrations in the 1550-1630 cm⁻¹ range and C-H out-of-plane bending motions below 900 cm⁻¹[6].

-

Mass Spectrometry (MS) : In electron ionization mass spectrometry (EI-MS), the molecular ion peak [M]⁺ is expected at m/z 227. The presence of chlorine will result in a characteristic isotopic pattern, with an [M+2]⁺ peak at m/z 229 that is approximately one-third the intensity of the molecular ion peak[5]. Key fragmentation patterns would involve the loss of the chlorine atom (SO₂Cl group) and cleavage of the quinoline ring itself, with a prominent fragment often being the quinoline cation at m/z 129[7].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum will display a series of signals in the aromatic region (typically δ 7.5-9.0 ppm). The protons on the quinoline ring will appear as doublets and doublets of doublets, with coupling constants characteristic of their positions. The deshielding effect of the electron-withdrawing sulfonyl chloride group will cause the protons nearest to the C-6 position to shift downfield.

-

¹³C NMR : The carbon NMR spectrum will show nine distinct signals for the quinoline carbons. The carbon atom directly attached to the sulfonyl chloride group (C-6) will be significantly deshielded and appear at a characteristic downfield shift.

-

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound is primarily driven by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. This makes it highly susceptible to nucleophilic attack, providing a reliable method for forming new chemical bonds.

Core Reactivity: Nucleophilic Substitution

The cornerstone of this compound's reactivity is its reaction with nucleophiles, such as amines, alcohols, and thiols. The reaction proceeds via a nucleophilic attack on the sulfur atom, followed by the displacement of the chloride ion as a leaving group. This process is highly efficient for forming sulfonamides, sulfonates, and thioesters, respectively.

Caption: General mechanism of nucleophilic substitution on this compound.

Primary Application: Sulfonamide Synthesis

The most prevalent application of this compound is in the synthesis of sulfonamides, a critical functional group in many approved drugs and drug candidates[8]. The reaction with primary or secondary amines is typically rapid and high-yielding.

Experimental Protocol: General Procedure for Sulfonamide Synthesis

-

Rationale: This protocol employs a tertiary amine base (e.g., triethylamine or DIPEA) to neutralize the hydrochloric acid (HCl) generated during the reaction. The use of a non-nucleophilic base prevents it from competing with the primary/secondary amine for the sulfonyl chloride. The reaction is typically run in an aprotic solvent to avoid hydrolysis of the starting material.

-

Step-by-Step Methodology:

-

Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 equivalent) and triethylamine (1.2 equivalents) in a suitable anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile, or THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: In a separate flask, prepare a solution of this compound (1.1 equivalents) in the same anhydrous solvent.

-

Reaction: Cool the amine solution to 0°C using an ice bath. Add the this compound solution dropwise to the stirred amine solution over 15-20 minutes.

-

Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Wash the combined organic layers sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Isolation: Purify the resulting crude product by column chromatography on silica gel or recrystallization to yield the pure sulfonamide.

-

Role in Drug Discovery and Development

The quinoline scaffold is a cornerstone in medicinal chemistry, known for its wide range of pharmacological activities, including anticancer, antibacterial, and antimalarial properties[9][10]. This compound serves as a key building block for synthesizing novel derivatives for structure-activity relationship (SAR) studies. For example, it is used to connect the quinoline core to other pharmacophores, creating hybrid molecules with potentially enhanced or novel biological activities[11].

Synthesis of this compound

While commercially available, understanding the synthesis of this compound is valuable for process development and cost analysis. A common laboratory-scale synthesis involves the chlorosulfonation of quinoline.

Caption: A common synthetic pathway to this compound.

This two-step process first introduces a sulfonic acid group onto the quinoline ring, primarily at the 6-position under controlled conditions. The subsequent reaction with a chlorinating agent like thionyl chloride or phosphorus pentachloride converts the sulfonic acid into the more reactive sulfonyl chloride[4].

Safety, Handling, and Storage

This compound is a reactive and corrosive chemical that requires careful handling to ensure laboratory safety.

Hazard Identification:

-

Moisture Sensitive: Reacts with water (hydrolyzes) to form quinoline-6-sulfonic acid and hydrochloric acid.

-

Inhalation Hazard: Dust and vapors may cause respiratory irritation[13].

Safe Handling Practices:

-

Always handle this compound inside a certified chemical fume hood[13].

-

Wear appropriate Personal Protective Equipment (PPE), including:

-

Chemical-resistant gloves (e.g., nitrile).

-

Safety goggles and a face shield.

-

A lab coat[12].

-

-

Avoid generating dust. Use a closed system where possible[12].

-

Keep away from water and other sources of moisture.

-

Ensure a safety shower and eye wash station are readily accessible.

Storage Conditions:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area[13].

-

Keep under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture[13].

-

Store away from incompatible materials such as strong bases, alcohols, and amines. A recommended storage temperature is often -20°C for long-term stability[3].

Conclusion

This compound is a fundamentally important reagent that bridges the gap between the foundational quinoline heterocycle and the complex molecular architectures required for modern drug discovery and materials science. Its well-defined physicochemical properties, predictable reactivity, and versatile applications make it a staple in the synthetic chemist's toolbox. A thorough understanding of its properties, coupled with stringent adherence to safety protocols, enables researchers to effectively leverage this compound to advance scientific innovation.

References

-

Chemical-Suppliers. (n.d.). This compound | CAS 65433-99-0. Retrieved from [Link]

-

Sagan, F., et al. (2021). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 26(15), 4471. Retrieved from [Link]

-

PubChem. (n.d.). 8-Quinolinesulfonyl chloride. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of 8-Quinolinesulfonyl Chloride in Chemical Research and Development. Retrieved from [Link]

-

Kumar, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20836-20865. Retrieved from [Link]

-

Drugs.com. (2025). Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. Retrieved from [Link]

-

ACD/Labs. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. Retrieved from [Link]

-

Bernstein, L. S., et al. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. Retrieved from [Link]

-

Chen, Y., et al. (2018). Determination of Quinoline in Textiles by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2018, 8560421. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 8-Quinolinesulfonyl chloride | C9H6ClNO2S | CID 29220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 65433-99-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. acdlabs.com [acdlabs.com]

- 6. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochemistry.org]

- 7. madison-proceedings.com [madison-proceedings.com]

- 8. nbinno.com [nbinno.com]

- 9. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 12. tcichemicals.com [tcichemicals.com]

- 13. fishersci.com [fishersci.com]

Introduction: The Strategic Importance of Quinoline-6-sulfonyl chloride

An In-depth Technical Guide to Quinoline-6-sulfonyl chloride

In the landscape of modern medicinal chemistry and drug development, the quinoline scaffold stands out as a "privileged structure," a core molecular framework consistently found in a multitude of biologically active compounds and FDA-approved drugs.[1][2][3] this compound (CAS No. 65433-99-0) is a pivotal chemical intermediate, serving as a versatile building block for the synthesis of novel quinoline derivatives. Its strategic importance lies in the highly reactive sulfonyl chloride group, which provides a direct and efficient handle for introducing diverse functionalities onto the quinoline core, primarily through the formation of sulfonamides.[4]

This guide offers a comprehensive technical overview for researchers and drug development professionals, delving into the core properties, synthesis, reactivity, and applications of this compound. It provides field-proven insights and self-validating protocols to empower the scientific community in leveraging this key reagent for groundbreaking research.

Part 1: Core Chemical & Physical Identity

A precise understanding of a reagent's fundamental properties is the bedrock of successful and reproducible research. This compound is identified by the CAS number 65433-99-0 .[5][6][7][8][9]

Table 1: Chemical Identity

| Attribute | Value |

| CAS Number | 65433-99-0[5][9] |

| IUPAC Name | This compound[8] |

| Molecular Formula | C₉H₆ClNO₂S[7][8] |

| Molecular Weight | 227.67 g/mol [7][9] |

| SMILES | C1=CC2=CC(=CC=C2N=C1)S(=O)(=O)Cl[5][10] |

| InChIKey | AUDKCUOUBLCZQR-UHFFFAOYSA-N[10] |

| Synonyms | 6-Quinolinesulfonyl chloride[5][8] |

Table 2: Physicochemical & Handling Properties

| Attribute | Value | Source |

| Purity | Typically ≥95% | [5] |

| Topological Polar Surface Area (TPSA) | 47.03 Ų | [5] |

| LogP | 2.1623 | [5] |

| Storage Conditions | 4°C, sealed storage, away from moisture, under an inert atmosphere. | [5][11] |

| Shipping | Room temperature | [5] |

Part 2: Synthesis and Core Reactivity

The utility of this compound stems from its straightforward synthesis and predictable, high-yield reactivity.

Synthetic Pathway Overview

While several methods exist for the synthesis of aryl sulfonyl chlorides, a common and regioselective laboratory-scale approach for this compound starts from 6-aminoquinoline. This precursor dictates the specific substitution pattern on the quinoline ring. The synthesis proceeds via a Sandmeyer-type reaction, where the amino group is first converted to a diazonium salt, which is then reacted with sulfur dioxide in the presence of a copper catalyst to yield the desired sulfonyl chloride.

A generalized workflow for this synthesis is depicted below. The choice of starting with the amine is a key experimental decision to avoid the formation of multiple isomers that can occur with direct chlorosulfonation of the parent quinoline ring.

Caption: Generalized synthetic route to this compound.

Core Reactivity: The Electrophilic Nature of the Sulfonyl Chloride Group

The chemical utility of this compound is dominated by the electrophilic character of the sulfur atom in the sulfonyl chloride (-SO₂Cl) moiety. This group readily reacts with a wide range of nucleophiles.

-

Sulfonamide Formation: The most significant reaction is with primary and secondary amines to form stable sulfonamide linkages (-SO₂-NRR').[4] This reaction is the cornerstone of its application in medicinal chemistry, allowing for the rapid generation of large libraries of novel compounds for biological screening. The reaction is typically carried out in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to quench the HCl byproduct.

-

Hydrolysis: The sulfonyl chloride group is sensitive to moisture and will hydrolyze to the corresponding quinoline-6-sulfonic acid.[12][13] This necessitates careful handling and storage under anhydrous conditions to maintain the reagent's integrity.[5]

-

Other Nucleophiles: It can also react with other nucleophiles, such as alcohols to form sulfonate esters or sodium azide to yield sulfonyl azides, further expanding its synthetic potential.[12]

Caption: Key reactions of this compound.

Part 3: Application in Drug Discovery & Development

The quinoline core is a well-established pharmacophore, and its derivatives have shown a remarkable breadth of biological activities, including anticancer, antibacterial, antifungal, anti-inflammatory, and antimalarial properties.[1] this compound serves as a critical entry point for synthesizing libraries of quinoline-6-sulfonamides, which are then screened for therapeutic potential.

The general workflow in a drug discovery context involves synthesizing a diverse library of sulfonamides by reacting the sulfonyl chloride with a wide array of commercially available or custom-synthesized amines. This library is then subjected to high-throughput screening against specific biological targets (e.g., enzymes, receptors) to identify "hit" compounds. These hits are subsequently optimized through further chemical modification to improve potency, selectivity, and pharmacokinetic properties, leading to "lead" compounds for further development.

Caption: Role of this compound in drug discovery.

Part 4: Experimental Protocol and Safety

Trustworthiness in research is built on robust, reproducible protocols and a deep respect for safety.

General Protocol for the Synthesis of a Quinoline-6-sulfonamide

This protocol is a self-validating system for reacting this compound with a generic primary or secondary amine.

-

Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) or pyridine (2.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, acetonitrile, or THF) to a concentration of approximately 0.1 M.

-

Reaction Initiation: Cool the solution to 0 °C using an ice-water bath. This is a critical step to control the exothermicity of the reaction and minimize side-product formation.

-

Addition of Sulfonyl Chloride: Dissolve this compound (1.1 eq) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the stirred amine solution over 15-30 minutes. The slight excess of the sulfonyl chloride ensures complete consumption of the potentially more valuable amine.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. The reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to confirm the consumption of the starting materials.

-

Work-up: Upon completion, dilute the reaction mixture with the solvent. Wash the organic layer sequentially with a weak acid (e.g., 1M HCl or saturated NH₄Cl) to remove excess base and amine, followed by saturated sodium bicarbonate solution, and finally brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent in vacuo. The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure sulfonamide derivative.

-

Characterization: Confirm the structure and purity of the final product using standard analytical methods (¹H NMR, ¹³C NMR, HRMS, etc.).

Safety and Handling

This compound is a corrosive and moisture-sensitive compound that requires careful handling.

Table 3: GHS Hazard Information | | | | :--- | :--- | | Pictogram(s) |

ngcontent-ng-c4006390337="" class="ng-star-inserted">| | Signal Word | Danger [14] | | Hazard Statements | H314: Causes severe skin burns and eye damage.[11][15][14] | | | H290: May be corrosive to metals.[15] |

-

Engineering Controls: Always handle this reagent inside a certified chemical fume hood to avoid inhalation of dust or vapors.[11][15] A safety shower and eyewash station must be readily accessible.

-

Personal Protective Equipment (PPE):

-

Handling Precautions: Avoid contact with skin, eyes, and clothing.[15] Do not breathe dust.[11] Handle under an inert atmosphere and prevent any contact with water or moisture to avoid hydrolysis and release of corrosive HCl gas.[11]

-

First Aid Measures:

-

Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[11][15]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[11][15]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[15][14]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing. Seek immediate medical attention.[11]

-

References

-

P&S Chemicals. Product information, 6-Quinolinesulfonyl chloride. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. 8-Quinolinesulfonyl Chloride: A Key Intermediate for Pharmaceutical Research. [Link]

-

Royal Society of Chemistry. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]

-

American Chemical Society. Synthesis of Quinoline Silyloxymethylsulfones as Intermediates to Sulfonyl Derivatives. [Link]

-

Thieme. Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. [Link]

-

ResearchGate. Some reactions of Quinoline-8- and Ureidobenzene-sulphonyl chlorides. [Link]

- Google Patents. Isoquinoline sulfonyl chloride acid addition salt and method for preparing the same.

-

PubChemLite. This compound (C9H6ClNO2S). [Link]

-

National Institutes of Health. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. [Link]

-

National Institutes of Health. Quinoline-6-sulfonic acid | C9H7NO3S | CID 316975 - PubChem. [Link]

Sources

- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 3. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. chemscene.com [chemscene.com]

- 6. clearsynth.com [clearsynth.com]

- 7. scbt.com [scbt.com]

- 8. pschemicals.com [pschemicals.com]

- 9. This compound | 65433-99-0 [chemicalbook.com]

- 10. PubChemLite - this compound (C9H6ClNO2S) [pubchemlite.lcsb.uni.lu]

- 11. fishersci.com [fishersci.com]

- 12. researchgate.net [researchgate.net]

- 13. Quinoline-6-sulfonic acid | C9H7NO3S | CID 316975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. echemi.com [echemi.com]

- 15. tcichemicals.com [tcichemicals.com]

Introduction: The Significance of Quinoline-6-sulfonyl Chloride

An In-Depth Technical Guide to the Physical Properties of Quinoline-6-sulfonyl Chloride

Prepared for Researchers, Scientists, and Drug Development Professionals

This compound is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and organic synthesis. As a derivative of quinoline, a structural motif present in numerous biologically active compounds, its utility as a reactive intermediate is of paramount importance.[1] The sulfonyl chloride functional group provides a reactive handle for the synthesis of a diverse array of sulfonamides, sulfones, and other sulfonyl derivatives, many of which are explored for their therapeutic potential.[2][3]

A thorough understanding of the physical properties of this compound is not merely academic; it is a prerequisite for its effective handling, characterization, and application in synthetic workflows. This guide offers a comprehensive examination of these properties, blending established data with the practical insights necessary for laboratory application. We will delve into its core physical constants, the experimental methodologies for their verification, and the critical considerations for its storage and stability, providing a holistic resource for the research scientist.

Molecular and Chemical Identity

Accurate identification is the foundation of all chemical research. This compound is uniquely defined by the following identifiers and structural attributes.

| Identifier | Value | Source(s) |

| CAS Number | 65433-99-0 | [4][5][6] |

| Molecular Formula | C₉H₆ClNO₂S | [4][6][7] |

| Molecular Weight | 227.67 g/mol | [6][7] |

| IUPAC Name | This compound | [7] |

| SMILES | C1=CC2=CC(=CC=C2N=C1)S(=O)(=O)Cl | [4] |

| InChIKey | AUDKCUOUBLCZQR-UHFFFAOYSA-N | [7] |

Core Physical Properties: A Quantitative Overview

The fundamental physical characteristics of a compound dictate its behavior in various experimental settings. The properties of this compound are summarized below.

| Physical Property | Value | Source(s) |

| Appearance | Pale Yellow Solid / Powder | [5] |

| Melting Point | 83-85 °C | [5][8][9] |

| Boiling Point | 385.8 ± 17.0 °C (Predicted) | [5][8] |

| Density | 1.483 ± 0.06 g/cm³ (Predicted) | [5][8] |

| Solubility | Soluble in Ethanol and Ether | [5][8][9] |

| pKa | 2.71 ± 0.10 (Predicted) | [5] |

Experimental Characterization: Protocols and Rationale

The data presented above are derived from experimental observation. This section details the methodologies for verifying these properties, emphasizing the scientific reasoning behind each protocol.

Melting Point Determination: A Criterion for Purity

The melting point is one of the most crucial physical properties for a solid organic compound, serving as a primary indicator of its purity. A pure crystalline solid typically exhibits a sharp, well-defined melting point, often within a narrow range of 0.5-1.0°C.[10] Conversely, the presence of impurities disrupts the crystal lattice, leading to a depression of the melting point and a broadening of the melting range.[10] Therefore, an observed melting range of 83-85°C for this compound confirms its identity and suggests a high degree of purity.

This protocol describes the use of a standard Mel-Temp apparatus or similar heating block device.

-

Sample Preparation: Place a small amount of dry this compound onto a clean, dry surface. Finely powder the sample if necessary.

-

Capillary Loading: Gently tap the open end of a capillary tube into the powdered sample until a small amount of material enters the tube. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample should be 1-2 mm high.[11][12]

-

Apparatus Setup: Insert the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating and Observation:

-

Begin heating the block rapidly to approach the expected melting point (approx. 75-80°C).

-

Once near the expected range, reduce the heating rate to a slow and steady 1-2°C per minute.[10] This slow rate is critical for thermal equilibrium between the sample, thermometer, and block, ensuring an accurate reading.

-

Observe the sample through the magnifying lens.

-

-

Data Recording:

Caption: Workflow for Melting Point Determination.

Spectroscopic Elucidation

Spectroscopic techniques are indispensable for confirming the molecular structure of a synthesized compound.

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule. For this compound, ¹H NMR is expected to show a series of signals in the aromatic region (typically 7-9 ppm), with chemical shifts and coupling patterns characteristic of the substituted quinoline ring system. The electron-withdrawing sulfonyl chloride group will significantly influence the chemical shifts of adjacent protons.

-

Sample Weighing: Accurately weigh 5-25 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.[14]

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as Chloroform-d (CDCl₃) or DMSO-d₆.[15][16] The deuterated solvent is essential as it is "invisible" in the ¹H NMR spectrum and provides the deuterium signal required for the spectrometer to "lock" onto the magnetic field.[14]

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[14][16] Gently vortex or sonicate to ensure complete dissolution.

-

Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean, 5 mm NMR tube. If any solid particulates are present, filter the solution through a small cotton plug in the pipette to prevent them from interfering with the magnetic field homogeneity.[15]

-

Spectrometer Operation:

-

Insert the NMR tube into a spinner and adjust its depth using a gauge.

-

Place the sample into the NMR spectrometer.

-

Locking & Shimming: The instrument will lock onto the deuterium signal of the solvent. Shimming is then performed (manually or automatically) to optimize the homogeneity of the magnetic field, which is critical for achieving sharp spectral lines and high resolution.[16]

-

Acquisition: Set the appropriate acquisition parameters (e.g., number of scans, spectral width) and acquire the spectrum.[17]

-

Processing: Process the raw data (Fourier transform, phase correction, baseline correction) to obtain the final spectrum.

-

Caption: NMR Sample Preparation and Data Acquisition Workflow.

IR spectroscopy is used to identify functional groups. For this compound, the spectrum will be dominated by strong, characteristic absorption bands for the sulfonyl chloride group.

-

S=O Asymmetric & Symmetric Stretching: Expect strong bands in the regions of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹.[18] The presence of these two distinct, intense peaks is a clear indicator of the -SO₂Cl moiety.

-

Aromatic C=C and C=N Stretching: Vibrations from the quinoline ring will appear in the 1600-1450 cm⁻¹ region.

Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z ≈ 227.67).[19]

-

Isotopic Pattern: A key feature will be the isotopic pattern of chlorine. Chlorine has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance of 3:1. This results in a characteristic M+2 peak (at m/z ≈ 229.67) that is about one-third the intensity of the main molecular ion peak, providing definitive evidence for the presence of one chlorine atom in the molecule.[18][19]

Stability, Storage, and Handling

The reactivity of the sulfonyl chloride group necessitates specific storage and handling procedures to maintain the compound's integrity.

-

Stability: this compound is moisture-sensitive. The sulfonyl chloride group can readily hydrolyze in the presence of water to form the corresponding sulfonic acid. This reactivity is the basis for its utility in synthesis but also a liability if not handled correctly.

-

Recommended Storage: To prevent degradation, the compound should be stored in a tightly sealed container, away from moisture.[4] The recommended storage temperature is in a freezer at -20°C.[5][8]

-

Handling and Safety: this compound is classified as corrosive and can cause severe skin burns and eye damage.[20] Therefore, handling should always be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[21][22] It is incompatible with strong oxidizing agents.[20]

Conclusion

This compound is a valuable reagent whose physical properties are well-defined. Its melting point of 83-85°C serves as a reliable indicator of purity, while its spectroscopic signatures provide unambiguous structural confirmation. The compound's utility is intrinsically linked to the reactivity of its sulfonyl chloride group, which also dictates the need for stringent moisture-free and safe handling conditions. By understanding and applying the principles and protocols outlined in this guide, researchers can confidently characterize, store, and utilize this important synthetic intermediate to advance their work in drug discovery and chemical synthesis.

References

- Melting point determination. (n.d.). University of Calgary.

-

Melting Point Determination of Organic Compounds: Chemistry Guide. (n.d.). Vedantu. Retrieved January 8, 2026, from [Link]

-

Experiment (1) Determination of Melting Points. (2021, September 19). University of Technology, Iraq. Retrieved January 8, 2026, from [Link]

-

Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S. Retrieved January 8, 2026, from [Link]

-

Determination of Melting Point. (n.d.). Clarion University. Retrieved January 8, 2026, from [Link]

-

How to Get a Good 1H NMR Spectrum. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 8, 2026, from [Link]

-

8-Quinolinesulfonyl chloride. (n.d.). CAS Common Chemistry. Retrieved January 8, 2026, from [Link]

-

How To Prepare And Run An NMR Sample. (2025, July 24). ALWSCI Technologies. Retrieved January 8, 2026, from [Link]

-

8-Quinolinesulfonyl chloride | C9H6ClNO2S. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]

-

Synthesis of Quinoline Silyloxymethylsulfones as Intermediates to Sulfonyl Derivatives. (2022). Journal of Organic Chemistry. Retrieved January 8, 2026, from [Link]

-

NMR Sample Preparation. (n.d.). Iowa State University, Chemical Instrumentation Facility. Retrieved January 8, 2026, from [Link]

-

Step-by-step procedure for NMR data acquisition. (n.d.). UT Health San Antonio. Retrieved January 8, 2026, from [Link]

-

Small molecule NMR sample preparation. (2023, August 29). Georgia Institute of Technology. Retrieved January 8, 2026, from [Link]

-

This compound | CAS 65433-99-0. (n.d.). Chemical-Suppliers.com. Retrieved January 8, 2026, from [Link]

-

Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Advances. Retrieved January 8, 2026, from [Link]

-

Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (n.d.). National Institutes of Health. Retrieved January 8, 2026, from [Link]

-

Synthesis of Quinoline Silyloxymethylsulfones as Intermediates to Sulfonyl Derivatives. (2022, October 28). American Chemical Society Publications. Retrieved January 8, 2026, from [Link]

-

IR, NMR and MS of a Sulfonyl Chloride compound. (2008, July 30). ACD/Labs. Retrieved January 8, 2026, from [Link]

-

This compound. (n.d.). Matrix Fine Chemicals. Retrieved January 8, 2026, from [Link]

- Chapter 7: Quinolines and Isoquinolines. (n.d.).

-

SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. (2021, November 15). Vietnam Journal of Chemistry. Retrieved January 8, 2026, from [Link]

-

Quinoline. (n.d.). Wikipedia. Retrieved January 8, 2026, from [Link]

Sources

- 1. Quinoline - Wikipedia [en.wikipedia.org]

- 2. Synthesis of Quinoline Silyloxymethylsulfones as Intermediates to Sulfonyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chemscene.com [chemscene.com]

- 5. This compound | 65433-99-0 [chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. matrix-fine-chemicals.com [matrix-fine-chemicals.com]

- 8. 65433-99-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. This compound | CAS 65433-99-0 | Chemical-Suppliers [chemical-suppliers.eu]

- 10. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. byjus.com [byjus.com]

- 13. pennwest.edu [pennwest.edu]

- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 15. How To [chem.rochester.edu]

- 16. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 17. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 18. acdlabs.com [acdlabs.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. tcichemicals.com [tcichemicals.com]

- 21. fishersci.com [fishersci.com]

- 22. echemi.com [echemi.com]

Quinoline-6-Sulfonyl Chloride: A Comprehensive Technical Guide for Scientific Professionals

This guide provides an in-depth exploration of quinoline-6-sulfonyl chloride, a pivotal heterocyclic building block in contemporary chemical and pharmaceutical research. We will delve into its fundamental chemical identity, structural characteristics, physicochemical properties, synthesis, and reactivity. Furthermore, this document will illuminate its significant applications in drug discovery and medicinal chemistry, alongside critical safety and handling protocols essential for laboratory practice.

Chemical Identity and Molecular Structure

This compound is an aromatic sulfonyl chloride featuring a quinoline core. The sulfonyl chloride group, positioned at the 6th carbon of the quinoline ring, is a highly reactive functional group, rendering the molecule a valuable intermediate for the synthesis of a diverse array of derivatives.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[1] It is also known by synonyms such as 6-quinolinesulfonyl chloride.[1][2] Its unique structure is unambiguously identified by the Chemical Abstracts Service (CAS) Registry Number 65433-99-0 .[1][2][3][4]

The molecular formula of this compound is C₉H₆ClNO₂S.[1][2][3][4] This formula corresponds to a molecular weight of approximately 227.67 g/mol .[3][4] The structural formula, represented by the SMILES string C1=CC2=C(C=CC(=C2)S(=O)(=O)Cl)N=C1, illustrates the fusion of a benzene ring and a pyridine ring to form the characteristic quinoline scaffold, with the sulfonyl chloride moiety attached to the benzene portion.[2][5]

Caption: 2D structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in chemical synthesis. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₆ClNO₂S | [1][2][3][4] |

| Molecular Weight | 227.67 g/mol | [3][4] |

| CAS Number | 65433-99-0 | [1][2][3][4] |

| Appearance | Solid | [6] |

| Melting Point | 126-129 °C | |

| Purity | ≥95% | [2] |

| Topological Polar Surface Area (TPSA) | 47.03 Ų | [2] |

| LogP | 2.1623 | [2] |

Synthesis and Reactivity

The synthesis of quinoline sulfonyl chlorides can be achieved through various methods, often involving the direct sulfonation of the quinoline ring followed by chlorination. For instance, the reaction of a quinoline derivative with chlorosulfonic acid is a common approach to introduce the sulfonyl chloride group.[7] The reactivity of this compound is dominated by the electrophilic nature of the sulfonyl chloride group, making it susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility as a synthetic intermediate.

A generalized synthetic workflow for the preparation of this compound derivatives is depicted below.

Caption: Generalized synthetic workflow for this compound and its derivatives.

The sulfonyl chloride moiety readily reacts with a wide range of nucleophiles, including amines, alcohols, and thiols, to form the corresponding sulfonamides, sulfonates, and thioesters. This versatility allows for the facile introduction of the quinoline-6-sulfonyl scaffold into various molecular frameworks, a key feature exploited in drug discovery and materials science.

Applications in Research and Development

The quinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in a multitude of FDA-approved drugs with diverse therapeutic applications.[8][9][10][11] Quinoline derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antibacterial, antimalarial, and anti-inflammatory properties.[9][11]

This compound serves as a critical building block for the synthesis of novel, biologically active molecules. The sulfonyl group can act as a key pharmacophore or as a linker to connect the quinoline core to other functional moieties. For example, quinoline-5-sulfonamides have been synthesized from the corresponding sulfonyl chloride and investigated for their anticancer and antibacterial activities.[7] This highlights the potential of its regioisomer, this compound, in similar drug design strategies.

The utility of quinoline sulfonyl chlorides extends beyond medicinal chemistry. For instance, 8-quinolinesulfonyl chloride has been employed as a coupling agent in oligonucleotide synthesis, demonstrating the broader applicability of this class of compounds in biochemical research.[12]

Caption: Applications of this compound as a versatile chemical intermediate.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated area, preferably within a chemical fume hood.[13][14] It is classified as a corrosive substance that can cause severe skin burns and eye damage.[13][14][15][16][17]

Personal Protective Equipment (PPE):

-

Eye Protection: Safety goggles and a face shield are essential.[13][16]

-

Skin and Body Protection: Impervious protective clothing and boots are recommended.[13]

-

Respiratory Protection: If dust or aerosols are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[14][18]

Handling and Storage:

-

Store in a dry, cool, and well-ventilated place in a tightly closed container.[14]

-

Store in a corrosives area.[14]

First Aid Measures:

-

In case of skin contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water. Seek immediate medical attention.[13][17]

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[13][17]

-

If inhaled: Remove the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[13][17]

-

If swallowed: Rinse the mouth. Do NOT induce vomiting. Seek immediate medical attention.[13][17]

Spectroscopic Data

The structural elucidation and confirmation of this compound and its derivatives rely on various spectroscopic techniques. While specific spectra for the 6-isomer were not found, data for the related 8-quinolinesulfonyl chloride is available and provides an indication of the types of data used for characterization. This includes Infrared (IR) spectroscopy and Mass Spectrometry (MS).[6][19] Researchers synthesizing or working with this compound would typically perform their own analyses, such as ¹H NMR, ¹³C NMR, IR, and MS, to verify the identity and purity of the compound.

Conclusion

This compound is a compound of significant interest to researchers in the fields of drug development, medicinal chemistry, and organic synthesis. Its well-defined structure, predictable reactivity, and the inherent biological importance of the quinoline scaffold make it a valuable tool for the creation of novel molecules with therapeutic potential. Adherence to strict safety protocols is paramount when handling this corrosive and reactive substance. As research into quinoline-based compounds continues to expand, the importance of versatile intermediates like this compound is set to grow.

References

- P&S Chemicals. 6-Quinolinesulfonyl chloride.

- PubChemLite. This compound (C9H6ClNO2S).

- ChemScene. 65433-99-0 | this compound.

- TCI Chemicals.

- Fisher Scientific.

- ChemicalBook. This compound | 65433-99-0.

- Chemical-Suppliers. This compound | CAS 65433-99-0.

- PubChem. 8-Quinolinesulfonyl chloride | C9H6ClNO2S | CID 29220.

- Santa Cruz Biotechnology. This compound | CAS 65433-99-0.

- Sigma-Aldrich. 8-Quinolinesulfonyl chloride 98 18704-37-5.

- ECHEMI.

- FM25759 - Safety D

- ChemicalBook. 65433-99-0(this compound) Product Description.

- RSC Publishing. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020).

- NIST WebBook. 8-Quinolinesulfonyl chloride.

- PubChem. Quinoline-5-sulfonyl chloride | C9H6ClNO2S | CID 16787232.

- American Chemical Society.

- NIST WebBook. 8-Quinolinesulfonyl chloride.

- ChemicalBook. 3-Methyl-8-quinolinesulphonyl chloride synthesis.

- PMC - NIH. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides.

- Google Patents. GB2096596A - 8-quinolinesulfonyl derivatives and their synthesis and use as coupling agents in nucleotide chemistry.

- Thieme. Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. (2025).

- NIH.

- INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. QUINOLINE: A DIVERSE THERAPEUTIC AGENT. (2016).

- PubMed Central. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review.

- ResearchGate.

- Sigma-Aldrich. 8-Quinolinesulfonyl chloride 98 18704-37-5.

Sources

- 1. pschemicals.com [pschemicals.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound | 65433-99-0 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. PubChemLite - this compound (C9H6ClNO2S) [pubchemlite.lcsb.uni.lu]

- 6. 8-Quinolinesulfonyl chloride [webbook.nist.gov]

- 7. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 9. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijpsr.com [ijpsr.com]

- 11. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. GB2096596A - 8-quinolinesulfonyl derivatives and their synthesis and use as coupling agents in nucleotide chemistry - Google Patents [patents.google.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. fishersci.com [fishersci.com]

- 15. 8-Quinolinesulfonyl chloride | C9H6ClNO2S | CID 29220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. 8-Quinolinesulfonyl chloride 98 18704-37-5 [sigmaaldrich.com]

- 17. echemi.com [echemi.com]

- 18. biosynth.com [biosynth.com]

- 19. 8-Quinolinesulfonyl chloride [webbook.nist.gov]

A Researcher's Guide to Sourcing and Qualifying Quinoline-6-sulfonyl Chloride for Drug Discovery

Introduction: The Critical Role of Starting Material Quality in Medicinal Chemistry

Quinoline-6-sulfonyl chloride is a key building block in medicinal chemistry, serving as a precursor for a diverse range of sulfonamide derivatives with potential therapeutic applications. The successful synthesis of novel chemical entities for drug discovery pipelines is critically dependent on the quality and consistency of the starting materials. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on sourcing, evaluating, and implementing robust quality control measures for commercial this compound. We will delve into the nuances of supplier selection, the rationale behind key analytical validation techniques, and the potential impact of impurities on downstream applications, ensuring the integrity and reproducibility of your research.

Part 1: Navigating the Commercial Supplier Landscape

The selection of a reliable supplier for this compound is the foundational step in ensuring the success of a research campaign. A multitude of chemical suppliers offer this reagent, ranging from large, well-established corporations to smaller, specialized laboratories. The primary considerations in supplier selection extend beyond mere availability and price point to encompass a holistic evaluation of quality, consistency, and documentation.

Key Supplier Evaluation Criteria:

-

Purity and Specification Guarantees: Reputable suppliers will provide a clear indication of the minimum purity for their this compound. Common purity grades for research chemicals range from ≥95% to ≥98%. It is crucial to align the purity grade with the sensitivity of the intended application.

-

Availability of Technical Documentation: The ready availability of a Certificate of Analysis (CoA) and a Safety Data Sheet (SDS) is non-negotiable. The CoA provides lot-specific data on purity and physical properties, while the SDS details essential safety, handling, and storage information.[1][2][3]

-

Batch-to-Batch Consistency: For long-term research projects or later-stage development, assurance of batch-to-batch consistency is paramount. Inquire with potential suppliers about their quality management systems and their ability to provide consistent material over time.

-

Customer and Technical Support: A supplier's willingness and ability to provide technical support can be invaluable in troubleshooting unexpected results.

Prominent Commercial Suppliers:

A survey of the market reveals several key suppliers of this compound. While this is not an exhaustive list, it represents a cross-section of the types of suppliers available:

| Supplier | Typical Stated Purity | Notes |

| ChemScene | ≥95% | Provides detailed product information and technical data. |

| Fluorochem | 95% | Offers a range of quantities suitable for research and development.[2] |

| Clearsynth | High quality, accompanied by CoA | Positions itself as a manufacturer and exporter, suggesting potential for larger scale.[3] |

| Santa Cruz Biotechnology | Information available upon request | A well-known supplier in the life sciences with a broad chemical portfolio. |

| BLDpharm | Information available upon request | A supplier with a large catalog of building blocks and intermediates. |

| Ambeed | Information available upon request | Offers a wide range of research chemicals. |

This table is for illustrative purposes. Researchers should always obtain the most current information directly from the suppliers.

Part 2: Incoming Quality Control - A Self-Validating System

Upon receipt of this compound, it is imperative to conduct in-house quality control to verify the supplier's specifications and to ensure the material is suitable for its intended use. This section outlines a comprehensive, self-validating protocol for the qualification of incoming material.

Understanding Potential Impurities

The primary route for the synthesis of this compound often involves the chlorosulfonation of quinoline. Potential impurities may arise from several sources:

-

Isomeric Impurities: The presence of other quinoline sulfonyl chloride isomers (e.g., quinoline-8-sulfonyl chloride) is a common possibility due to the directing effects of the quinoline ring during electrophilic substitution.

-

Starting Material: Unreacted quinoline may be present in the final product.

-

Hydrolysis Product: Quinoline-6-sulfonic acid can form upon exposure of the sulfonyl chloride to moisture.

-

Residual Solvents and Reagents: Solvents and reagents used in the synthesis and purification process may be carried over.

The presence of these impurities can have significant downstream consequences. For instance, isomeric sulfonyl chlorides will lead to a mixture of final products, complicating purification and interpretation of biological data. The hydrolyzed sulfonic acid is unreactive under standard sulfonamide formation conditions and will reduce the effective molarity of the reagent, leading to lower reaction yields.

Workflow for Incoming Quality Control

The following diagram illustrates a logical workflow for the comprehensive quality control of newly acquired this compound.

Caption: A streamlined workflow for the quality control of incoming this compound.

Experimental Protocols

1. Visual Inspection and Documentation Review

-

Procedure: Upon receipt, visually inspect the material for uniform color and consistency. It should be a white to off-white or pale yellow solid.[2] Review the supplier's Certificate of Analysis, paying close attention to the lot number, purity determination method, and reported physical properties. Cross-reference this with the Safety Data Sheet for handling and storage information. Proper storage is critical; it should be kept in a cool, dry place, often under an inert atmosphere, to prevent hydrolysis.

2. Identity and Purity Confirmation by ¹H NMR Spectroscopy

-

Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy provides an unambiguous confirmation of the compound's structure and can give a rapid assessment of purity by identifying signals corresponding to impurities.

-

Protocol:

-

Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

-

Expected Chemical Shifts (in CDCl₃, approximate): The aromatic protons on the quinoline ring will appear in the range of δ 7.5-9.0 ppm. The specific splitting patterns will be characteristic of the 6-substituted quinoline core.

-

Analysis: Compare the obtained spectrum with a reference spectrum or predicted chemical shifts. Look for the absence of significant signals in the aliphatic region (unless a known solvent is present) and the characteristic aromatic pattern. The integration of impurity peaks relative to the main compound can provide a semi-quantitative measure of purity.

-

3. Purity and Impurity Profiling by LC-MS

-

Rationale: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for separating the main component from its impurities and providing mass information for their identification.

-

Protocol:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Dilute this stock solution to a working concentration of ~10-50 µg/mL with the initial mobile phase.

-

HPLC Conditions (Starting Point):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. A typical gradient might be: 5% B to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 254 nm and 280 nm.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Analysis: Look for the [M+H]⁺ ion for this compound (C₉H₆ClNO₂S, MW = 227.67). The expected m/z would be approximately 228.0.

-

-

Data Interpretation: The purity of the sample can be determined by the area percentage of the main peak in the UV chromatogram. The mass spectrometer will help in tentatively identifying any impurity peaks based on their mass-to-charge ratio. For example, the hydrolyzed product, quinoline-6-sulfonic acid, would have an expected [M+H]⁺ of approximately m/z 210.0.

-

4. Functional Group Confirmation by FTIR Spectroscopy

-

Rationale: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid method to confirm the presence of key functional groups, particularly the sulfonyl chloride (S=O and S-Cl) moieties.

-

Protocol:

-

Acquire an FTIR spectrum of the solid sample using an Attenuated Total Reflectance (ATR) accessory.

-

Expected Characteristic Absorptions:

-

S=O asymmetric stretch: ~1370-1380 cm⁻¹

-

S=O symmetric stretch: ~1170-1180 cm⁻¹

-

Aromatic C=C and C=N stretches: ~1500-1600 cm⁻¹

-

-

Analysis: The presence of strong absorptions in the expected regions for the sulfonyl group provides confirmatory evidence of the compound's identity.

-

Conclusion: A Foundation of Quality for Innovative Research

The integrity of drug discovery research is built upon a foundation of high-quality, well-characterized chemical reagents. This compound, as a versatile synthetic intermediate, is no exception. By implementing a rigorous supplier evaluation process and a robust, multi-technique incoming quality control workflow, researchers can mitigate the risks associated with reagent variability. This proactive approach not only ensures the reliability and reproducibility of experimental results but also accelerates the path towards the discovery of novel therapeutic agents. The principles and protocols outlined in this guide are intended to empower scientists to make informed decisions and to uphold the highest standards of scientific integrity in their research endeavors.

References

Sources

Navigating the Solubility Landscape of Quinoline-6-Sulfonyl Chloride: A Technical Guide for Researchers

Introduction: The Pivotal Role of Quinoline-6-Sulfonyl Chloride in Drug Discovery

This compound is a key bifunctional reagent that has garnered significant attention in the fields of medicinal chemistry and drug development. Its quinoline core is a prevalent scaffold in a multitude of pharmacologically active compounds, while the sulfonyl chloride moiety serves as a highly reactive functional group for the synthesis of sulfonamides and sulfonate esters. The precise control of reaction conditions is paramount for the successful utilization of this intermediate, and a fundamental understanding of its solubility in various organic solvents is a critical prerequisite for reaction design, purification, and formulation.

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of this compound. In the absence of extensive, publicly available quantitative solubility data for this specific compound, this guide will leverage solubility data of structurally related compounds—quinoline, benzenesulfonyl chloride, and p-toluenesulfonyl chloride—to provide a robust framework for predicting its behavior. Furthermore, this guide will equip researchers with the theoretical knowledge and practical experimental protocols necessary to determine the solubility of this compound in their own laboratory settings.

Theoretical Framework: Factors Governing Solubility

The adage "like dissolves like" serves as a fundamental principle in predicting solubility. The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, its solubility profile is a nuanced interplay of the polar and nonpolar characteristics of its constituent parts: the aromatic, heterocyclic quinoline ring and the highly polar sulfonyl chloride group.

A Deeper Dive into Intermolecular Interactions